molecular formula C13H16N4O6 B13373858 2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide

2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide

Cat. No.: B13373858
M. Wt: 324.29 g/mol
InChI Key: AOXFOKCXJZOWSK-UHFFFAOYSA-N
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Description

2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxy-4-nitrophenylacetamide with methoxycarbonyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s multiple functional groups allow it to engage in various interactions, such as hydrogen bonding and hydrophobic interactions, with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzaldehyde: Shares the hydroxyl and methoxy groups but differs in the aldehyde functional group.

    4-Hydroxy-2-quinolones: Contains a similar hydroxyl group but has a different core structure.

    Methyl 2-amino-5-hydroxy-4-methoxybenzoate: Similar in having methoxy and hydroxyl groups but differs in the presence of an amino group.

Uniqueness

2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

methyl N-[N'-(4-acetamido-3-hydroxyphenyl)-N-methoxycarbonylcarbamimidoyl]carbamate

InChI

InChI=1S/C13H16N4O6/c1-7(18)14-9-5-4-8(6-10(9)19)15-11(16-12(20)22-2)17-13(21)23-3/h4-6,19H,1-3H3,(H,14,18)(H2,15,16,17,20,21)

InChI Key

AOXFOKCXJZOWSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N=C(NC(=O)OC)NC(=O)OC)O

Origin of Product

United States

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